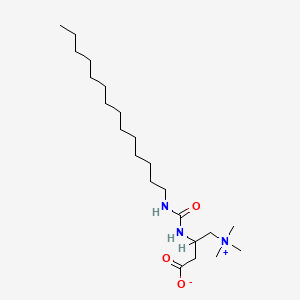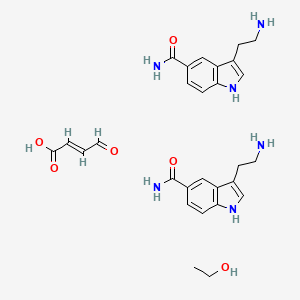
3-(2-Mercaptoethoxy)propanoic acid
Vue d'ensemble
Description
3-(2-Mercaptoethoxy)propanoic acid is a compound characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH). It is a colorless, oily liquid that is sensitive to air and has a predicted boiling point of 329.0±32.0 °C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Mercaptoethoxy)propanoic acid typically involves the reaction of 2-mercaptoethanol with ethylene oxide, followed by the addition of acrylic acid . The reaction conditions often require a controlled environment to prevent oxidation of the thiol group. The process can be summarized as follows:
Reaction of 2-mercaptoethanol with ethylene oxide: This step forms 2-(2-mercaptoethoxy)ethanol.
Addition of acrylic acid: This step converts the intermediate to this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using catalysts and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Mercaptoethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments are employed.
Major Products
Oxidation: Disulfides are formed.
Reduction: Alcohols are produced.
Substitution: Various substituted thiol derivatives are obtained.
Applications De Recherche Scientifique
3-(2-Mercaptoethoxy)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Mercaptoethoxy)propanoic acid involves its thiol and carboxylic acid groups. The thiol group can form covalent bonds with metal ions and other thiol-reactive species, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions . These interactions enable the compound to act as a stabilizer, linker, or reactive intermediate in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(2-Mercaptoethoxy)ethoxy)propanoic acid: Similar structure but with an additional ethoxy group.
Thiol-PEG2-acid: Another name for 3-(2-Mercaptoethoxy)propanoic acid.
Uniqueness
This compound is unique due to its specific combination of thiol and carboxylic acid groups, which provide distinct reactivity and versatility in various chemical and biological applications .
Propriétés
IUPAC Name |
3-(2-sulfanylethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-5(7)1-2-8-3-4-9/h9H,1-4H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWTTJLZBIPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296266 | |
| Record name | 3-(2-Mercaptoethoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260092-48-5 | |
| Record name | 3-(2-Mercaptoethoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260092-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Mercaptoethoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


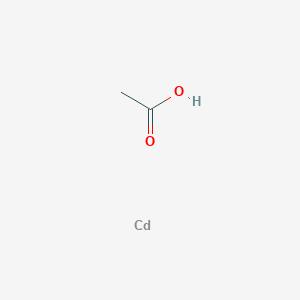
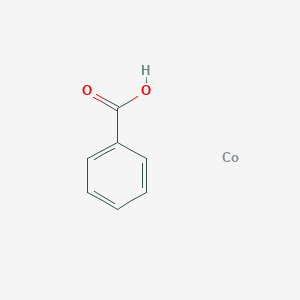
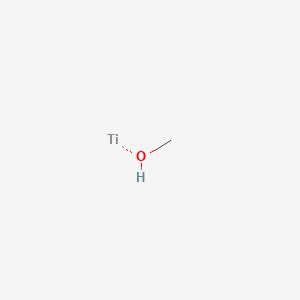
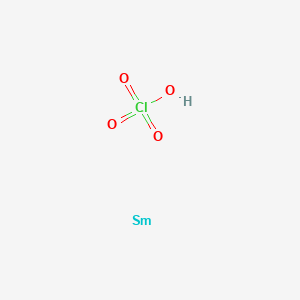
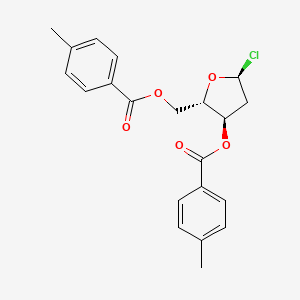
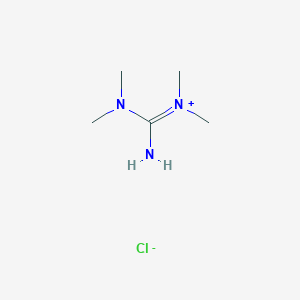
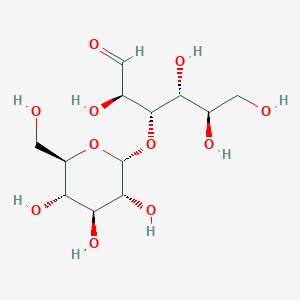
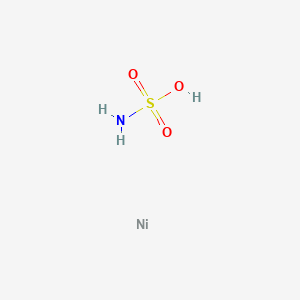
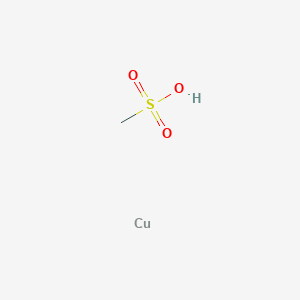


![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid](/img/structure/B8180364.png)
